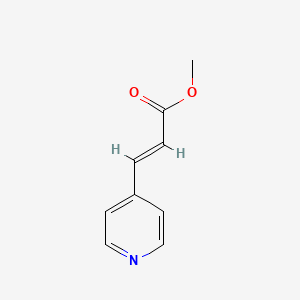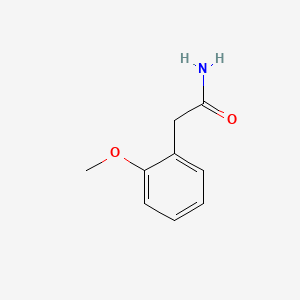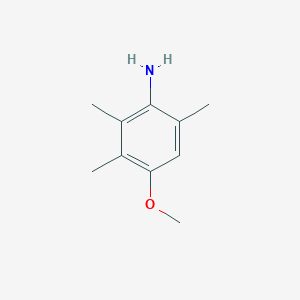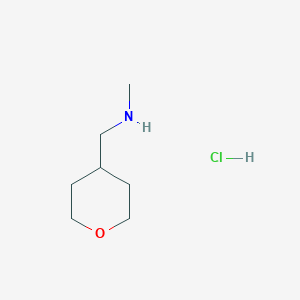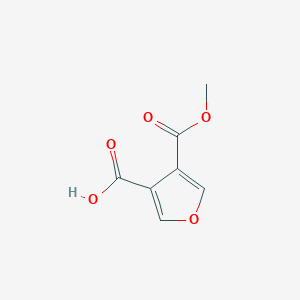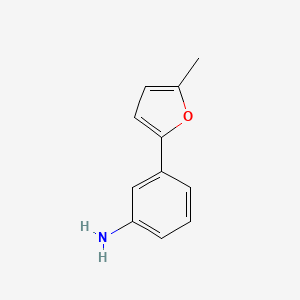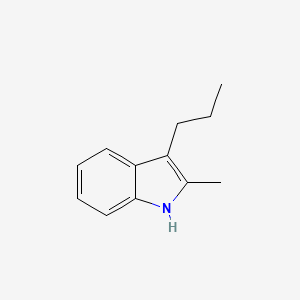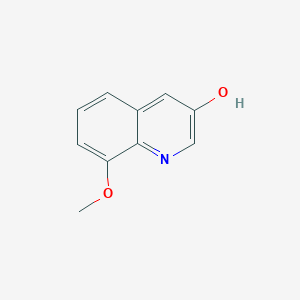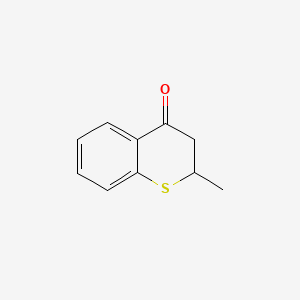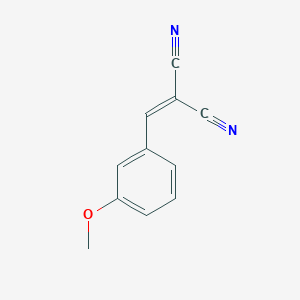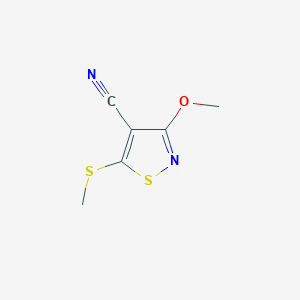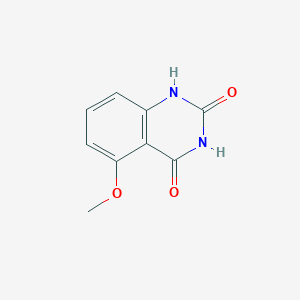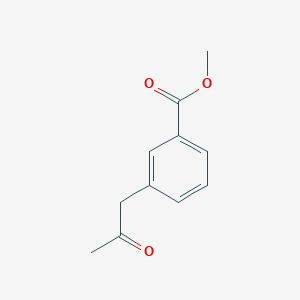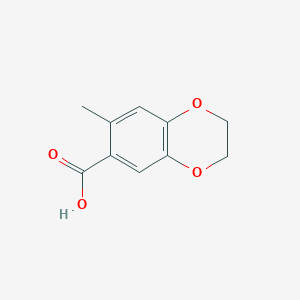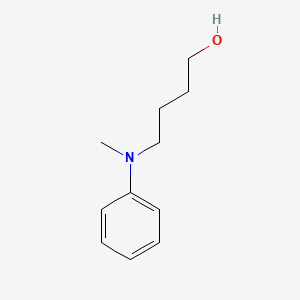
1-Butanol, 4-(methylphenylamino)-
Übersicht
Beschreibung
The compound "1-Butanol, 4-(methylphenylamino)-" is a chemical entity that can be synthesized through various methods and has potential applications in different fields such as pharmaceuticals and materials science. The synthesis of related compounds has been explored in several studies, indicating the interest in this class of compounds for their biological activity and physical properties.
Synthesis Analysis
The synthesis of compounds related to "1-Butanol, 4-(methylphenylamino)-" has been reported using different strategies. For instance, a convenient synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid was achieved using Friedel–Crafts acylation, which is a key step in producing intermediates for biologically active compounds, including ACE inhibitors . Another study reported the synthesis of 4-phenyl-1-butanol through Friedel-Crafts acylation and reduction, avoiding toxic reagents and expensive reducing agents, making it more suitable for commercial processes .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For example, the derivatives of butyrate and 1,3-dioxane were synthesized and their structures were characterized by FTIR, NMR spectroscopy, and single-crystal X-ray diffraction, providing detailed information about their molecular geometries .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to "1-Butanol, 4-(methylphenylamino)-" have been studied to understand their reactivity and potential applications. The synthesis and physical study of a series of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes revealed how the introduction of cyano groups affects the optical properties of these molecules, indicating their potential as nonlinear-optical molecular materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanol isomers, including 1-butanol, have been extensively studied. A comprehensive chemical kinetic combustion model for the four butanol isomers was developed to understand their unique oxidation features and combustion properties. This model was validated against various experimental data sets, elucidating the dominant reaction pathways and structural features leading to differences in the combustion properties of each isomer .
Safety And Hazards
1-Butanol is flammable and its vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Zukünftige Richtungen
Butanol is an important and promising biofuel candidate, generally produced from heterotrophic microorganisms by carbohydrate fermentation . It is expected to surpass ethanol as a renewable fuel due to the intensive scientific efforts aimed at substrates broadening, process parameters improvement, and genetic manipulations of butanol-producing bacteria . The development of economically feasible bio-processes for butanol production is a future prospect .
Eigenschaften
IUPAC Name |
4-(N-methylanilino)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIAUYAABCITOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434843 | |
| Record name | 1-Butanol, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(methylphenylamino)- | |
CAS RN |
169556-13-2 | |
| Record name | 1-Butanol, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

